1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CBMP) is an organic compound with a unique chemical structure and a wide range of potential applications. It is a member of the imidazo[1,2-b]pyrazole family, a group of compounds that have been studied for their potential therapeutic properties. CBMP has been studied for its potential use in the synthesis of pharmaceuticals, its potential as a therapeutic agent, and its potential as a tool for research in basic science.
Scientific Research Applications
Pyrazole derivatives are a class of heterocyclic compounds that possess unique chemical structures, conferring them with a broad spectrum of pharmacological activities . They have been extensively explored for designing potent and selective anticancer agents . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
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Anticancer Agents
- Pyrazole derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines .
- Structure–activity relationship studies have shown that appropriate substitution on different positions of the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity .
- Many pyrazole derivatives have demonstrated multiple mechanisms of anticancer action by interacting with various targets including tubulin, EGFR, CDK, BTK, and DNA .
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Drug Discovery
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
Safety And Hazards
As with any chemical compound, the safety and hazards associated with a specific pyrazole depend on its exact structure. Some pyrazoles are used in pharmaceutical drugs and are safe for human consumption under the guidance of a healthcare professional2.
Future Directions
The study of pyrazoles is an active area of research, particularly in the field of medicinal chemistry. Future research will likely focus on developing new synthetic methods, exploring the biological activity of new pyrazole compounds, and improving the safety and efficacy of pyrazole-based drugs3.
Please note that this information is general to pyrazoles and may not apply to the specific compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile”. For detailed information on this specific compound, please refer to the relevant scientific literature or consult with a chemical expert.
properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRITCBEZHQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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